molecular formula C10H12N4O3 B15055932 5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid

5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid

Cat. No.: B15055932
M. Wt: 236.23 g/mol
InChI Key: BSIQDCQEIQAJBL-UHFFFAOYSA-N
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Description

This compound features a fused [1,2,3]triazolo[1,5-a]pyrazine core with partial hydrogenation (4,5,6,7-tetrahydro), a cyclopropylmethyl substituent at position 5, and a carboxylic acid group at position 3. The oxo group at position 4 contributes to its planar conformation, while the cyclopropylmethyl moiety enhances metabolic stability due to ring strain effects. It is commercially available under synonyms such as ZINC96517150 and AKOS027458249, with three suppliers listed .

Properties

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

5-(cyclopropylmethyl)-4-oxo-6,7-dihydrotriazolo[1,5-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C10H12N4O3/c15-9-8-7(10(16)17)11-12-14(8)4-3-13(9)5-6-1-2-6/h6H,1-5H2,(H,16,17)

InChI Key

BSIQDCQEIQAJBL-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCN3C(=C(N=N3)C(=O)O)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid typically involves the formation of the triazole and pyrazine rings. One common method is the intramolecular azide-alkyne cycloaddition, where azides react with acetylenedicarboxylic acid esters to form triazoles, which then undergo lactam cyclization to yield the triazolopyrazine structure . This reaction can be catalyzed by copper (Cu) or ruthenium (Ru) catalysts under specific conditions .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that use commercially available and cost-effective reagents. The process typically includes steps such as protection and deprotection of functional groups, cyclization reactions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Methyl Ester Analogs

Example: Methyl 4,5,6,7-tetrahydro-4-oxo[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate (CAS: Not explicitly provided in evidence)

  • Key Differences : The carboxylic acid at position 3 is replaced with a methyl ester.
  • Hydrolysis in vivo may regenerate the active carboxylic acid form .

Triazolopyrimidine Derivatives

Example: Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-5(4H)-ones (e.g., Compound 4i)

  • Key Differences: Pyrimidine replaces pyrazine in the fused ring system. Thieno-fused analogs exhibit distinct electronic properties.
  • Bioactivity : Compound 4i showed moderate anticancer activity (Renal Cancer UO-31: Growth Percentage [GP] = 81.85%) . In contrast, triazolopyrazines like the target compound lack reported activity data.

Triazoloquinoxaline Derivatives

Example: 5-Alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxalines

  • Key Differences: Quinoxaline replaces pyrazine, and the triazole is fused at a different position ([1,2,4] vs. [1,2,3]).
  • Synthesis: Prepared via cyclization of hydrazinylquinoxalinones with diethyl oxalate, highlighting divergent synthetic routes compared to pyrazine-based systems .

Pyrazolo-Pyrazine Derivatives

Example : Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 477845-46-8)

  • Key Differences : Pyrazolo[1,5-a]pyrazine core instead of triazolo[1,5-a]pyrazine. The fluorobenzyl group at position 5 may enhance target binding via halogen interactions .

tert-Butoxycarbonyl-Protected Analogs

Example : 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid (CAS: 1251002-60-4)

  • Key Differences : The cyclopropylmethyl group is replaced with a tert-butoxycarbonyl (Boc) protecting group.
  • Utility : Boc protection facilitates synthetic modifications, suggesting the target compound’s carboxylic acid could serve as a handle for further derivatization .

Comparative Data Table

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight Reported Bioactivity
5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid [1,2,3]Triazolo[1,5-a]pyrazine 5: Cyclopropylmethyl; 3: COOH C₁₂H₁₄N₄O₃ 280.27 Not reported
Methyl ester analog () [1,2,3]Triazolo[1,5-a]pyrazine 5: H; 3: COOCH₃ C₈H₁₀N₄O₃ 210.19 Not reported
Thieno[2,3-e]triazolo[1,5-a]pyrimidine-5(4H)-one (Compound 4i) [1,2,3]Triazolo[1,5-a]pyrimidine Thieno-fused; 5: Oxo C₉H₇N₅OS 241.25 Anticancer (GP = 81.85%)
5-(4-Fluorobenzyl)-pyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 477845-46-8) Pyrazolo[1,5-a]pyrazine 5: 4-Fluorobenzyl; 2: COOCH₃ C₁₅H₁₄FN₃O₃ 303.29 Not reported

Key Structural and Functional Insights

  • Cyclopropylmethyl vs. Benzyl/Alkyl Groups : The cyclopropylmethyl group in the target compound may confer superior metabolic stability compared to benzyl () or linear alkyl chains due to reduced susceptibility to oxidative metabolism .
  • Carboxylic Acid vs. Ester/Protected Groups : The free carboxylic acid enhances solubility but may limit blood-brain barrier penetration. Esterified analogs () could act as prodrugs .
  • Fused Ring Systems: Triazolopyrimidines () and triazoloquinoxalines () exhibit varied bioactivities depending on the fused heterocycle, suggesting the pyrazine core in the target compound may offer unique selectivity profiles.

Biological Activity

5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique bicyclic structure incorporates both triazole and pyrazine moieties, which are known to exhibit various biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H12N4O3
  • Molecular Weight : 236.23 g/mol
  • CAS Number : 1707735-49-6

The structural uniqueness of this compound is attributed to the cyclopropylmethyl group that enhances its diversity and may influence its biological properties. The presence of functional groups such as carboxylic acid and carbonyl contributes to its reactivity and interaction with biological targets.

Biological Activities

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds structurally related to this compound have shown promising antimicrobial properties. For instance, derivatives like 4-Oxo-[1,2,3]triazolo[1,5-a]pyrazine have demonstrated significant antimicrobial effects against various pathogens .
  • Anti-inflammatory Effects : Research indicates that similar triazole derivatives can inhibit cyclooxygenase (COX) enzymes. In studies where related compounds were tested for their inhibitory potential against COX enzymes, several derivatives exhibited notable anti-inflammatory activity with IC50 values in the low micromolar range .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acidMethyl group instead of cyclopropylmethylAnticancer properties
4-Oxo-[1,2,3]triazolo[1,5-a]pyrazine derivativesVariations in substituents on the pyrazine ringAntimicrobial activity
1H-Pyrazolo[3,4-b]quinolin derivativesDifferent bicyclic structureNeuroprotective effects

The mechanism by which this compound exerts its biological effects is likely multifaceted. Interaction studies with biological targets are crucial for understanding its pharmacological potential. The compound's ability to inhibit COX enzymes suggests a pathway for anti-inflammatory action through the reduction of prostaglandin E2 (PGE2) production .

Case Studies and Research Findings

Research has explored the synthesis and biological evaluation of various derivatives of this compound. For example:

  • Synthesis and Evaluation : A study on related compounds demonstrated effective synthesis methods that resulted in derivatives with enhanced anti-inflammatory properties. The IC50 values for these compounds against COX enzymes were reported as low as 0.04 μmol .
  • Antimicrobial Studies : Docking studies conducted on similar structures revealed significant binding affinities to bacterial targets such as TrmD enzyme from Pseudomonas aeruginosa, indicating potential for broad-spectrum antimicrobial activity .

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